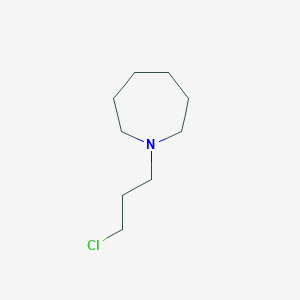
1-(3-Chloropropyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)azepane is a chemical compound with the molecular formula C9H18ClN. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the azepane ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated compounds.
Scientific Research Applications
1-(3-Chloropropyl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Research into potential therapeutic applications, such as anticancer or antiviral agents, often involves derivatives of this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
1-(3-Bromopropyl)azepane: Similar structure but with a bromine atom instead of chlorine.
1-(3-Iodopropyl)azepane: Contains an iodine atom in place of chlorine.
1-(3-Fluoropropyl)azepane: Features a fluorine atom instead of chlorine.
Uniqueness: 1-(3-Chloropropyl)azepane is unique due to the specific reactivity of the chloropropyl group. Chlorine is a good leaving group, making the compound highly reactive in substitution reactions. This property distinguishes it from its bromine, iodine, and fluorine analogs, which have different reactivity profiles.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)azepane |
InChI |
InChI=1S/C9H18ClN/c10-6-5-9-11-7-3-1-2-4-8-11/h1-9H2 |
InChI Key |
HBOZHTSTTRVJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


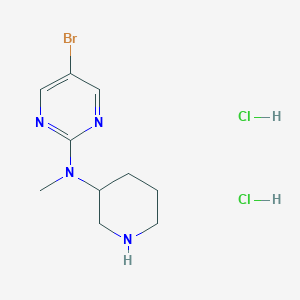
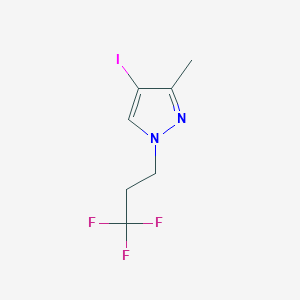

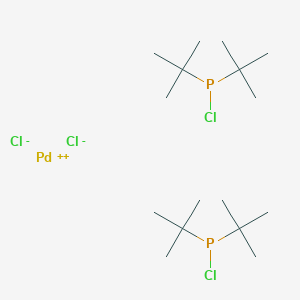

![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)
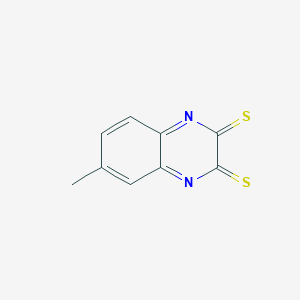

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
